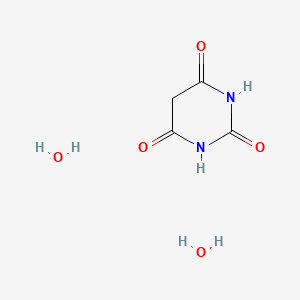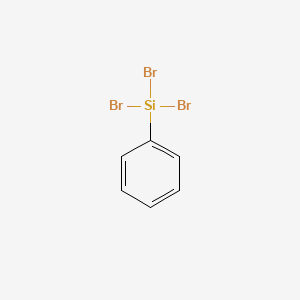
Tribromo(phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromo(phenyl)silane is an organosilicon compound with the chemical formula C6H5SiBr3 It is a derivative of phenylsilane, where three bromine atoms are attached to the silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribromo(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective bromination of the silicon atom. The general reaction is as follows:
C6H5SiH3+3Br2→C6H5SiBr3+3HBr
This reaction requires careful handling of bromine, as it is a highly reactive and corrosive substance. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and minimize the formation of by-products. The use of advanced reactors and precise control of reaction parameters are essential to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Tribromo(phenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to phenylsilane or other lower brominated derivatives.
Hydrosilylation: It can participate in hydrosilylation reactions, where it adds across multiple bonds in organic molecules.
Common Reagents and Conditions
Substitution: Common reagents include Grignard reagents (RMgX) and organolithium compounds (RLi).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrosilylation: Catalysts like platinum or rhodium complexes are employed to facilitate the reaction.
Major Products Formed
Substitution: Formation of various organosilicon compounds with different functional groups.
Reduction: Production of phenylsilane and other partially brominated silanes.
Hydrosilylation: Formation of silylated organic compounds.
Aplicaciones Científicas De Investigación
Tribromo(phenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biomedical Research:
Mecanismo De Acción
The mechanism of action of tribromo(phenyl)silane in chemical reactions involves the reactivity of the silicon-bromine bonds. These bonds can be cleaved under appropriate conditions, allowing the silicon atom to form new bonds with other atoms or groups. The molecular targets and pathways depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane (C6H5SiH3): A simpler derivative with hydrogen atoms instead of bromine.
Tribromosilane (SiBr3H): Lacks the phenyl group and has different reactivity.
Triphenylsilane (C18H15Si): Contains three phenyl groups attached to silicon.
Uniqueness
Tribromo(phenyl)silane is unique due to the presence of both a phenyl group and three bromine atoms attached to the silicon atom. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
10581-00-7 |
|---|---|
Fórmula molecular |
C6H5Br3Si |
Peso molecular |
344.90 g/mol |
Nombre IUPAC |
tribromo(phenyl)silane |
InChI |
InChI=1S/C6H5Br3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
HPTIEXHGTPSFDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



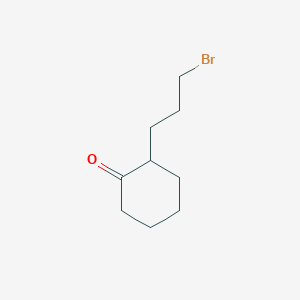
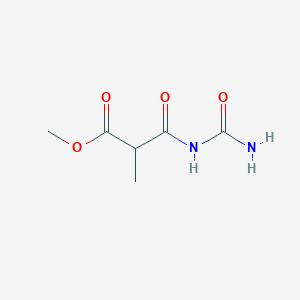
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
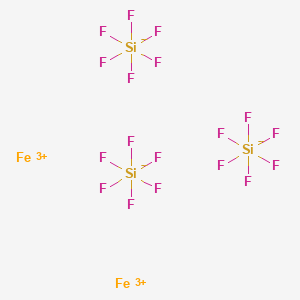
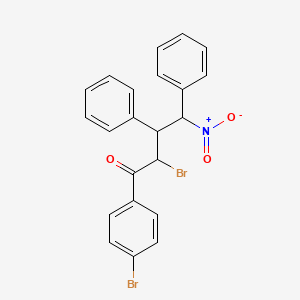

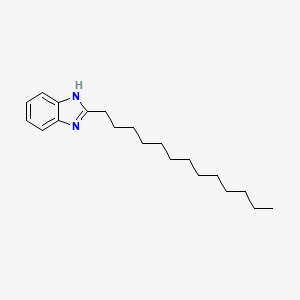
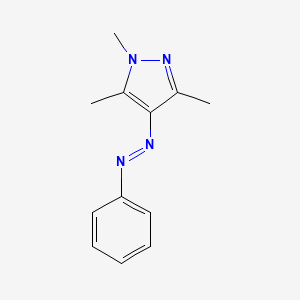
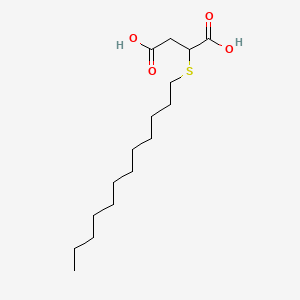

![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
